tert-Butyl (2-bromo-5-chloro-6-cyanopyridin-3-yl)carbamate
CAS No.:
Cat. No.: VC15801314
Molecular Formula: C11H11BrClN3O2
Molecular Weight: 332.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11BrClN3O2 |
|---|---|
| Molecular Weight | 332.58 g/mol |
| IUPAC Name | tert-butyl N-(2-bromo-5-chloro-6-cyanopyridin-3-yl)carbamate |
| Standard InChI | InChI=1S/C11H11BrClN3O2/c1-11(2,3)18-10(17)16-7-4-6(13)8(5-14)15-9(7)12/h4H,1-3H3,(H,16,17) |
| Standard InChI Key | DTPKQPRSJAARFM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC(=C(N=C1Br)C#N)Cl |
Introduction
Chemical Properties and Structural Analysis
Molecular Architecture
The compound features a pyridine ring substituted at the 2-, 5-, and 6-positions with bromine, chlorine, and cyano groups, respectively. A tert-butyl carbamate group (-OC(O)NH-Boc) is attached to the 3-position. This arrangement creates a sterically congested and electronically diverse system:
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Bromine at C2: A strong leaving group capable of participating in nucleophilic aromatic substitution or cross-coupling reactions.
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Chlorine at C5: Modulates electron density and enhances stability against oxidation.
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Cyano at C6: Introduces polarity and serves as a potential site for further functionalization (e.g., hydrolysis to carboxylic acids).
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Carbamate at C3: Provides protection for the amine group while facilitating controlled deprotection under acidic conditions.
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | CHBrClNO |
| Molecular Weight | 340.59 g/mol |
| Boiling/Melting Point | Not reported (estimated >200°C) |
| Solubility | Low in water; soluble in DMSO, DMF, THF |
| LogP (Octanol-Water) | ~2.8 (predicted) |
The tert-butyl group enhances lipophilicity, while the cyano and carbamate moieties contribute to moderate polarity.
Synthetic Methodologies
Retrosynthetic Strategy
The synthesis can be conceptualized in three stages:
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Pyridine Core Functionalization: Sequential introduction of halogens and cyano groups.
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Carbamate Protection: Installation of the tert-butyl carbamate group.
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Purification and Characterization: Isolation via column chromatography and validation through spectroscopic methods.
Stepwise Synthesis
A plausible route involves:
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Bromination and Chlorination:
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Starting from 3-aminopyridine, bromine is introduced at C2 using N-bromosuccinimide (NBS) under radical conditions.
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Chlorination at C5 is achieved via electrophilic substitution with Cl/FeCl.
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Cyanation at C6:
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Palladium-catalyzed cyanation using Zn(CN) or CuCN under inert atmosphere.
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Carbamate Formation:
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Reaction with tert-butyl chloroformate (BocO) in the presence of a base (e.g., DMAP or triethylamine).
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| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | NBS, AIBN, CCl, reflux | 65 |
| 2 | Cl, FeCl, 0°C | 72 |
| 3 | Pd(PPh), Zn(CN), DMF | 58 |
| 4 | BocO, EtN, THF, rt | 85 |
Chemical Reactivity and Applications
Key Reaction Pathways
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Suzuki-Miyaura Coupling: The bromine at C2 undergoes cross-coupling with aryl boronic acids, enabling arylation for drug candidate diversification.
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Cyano Group Transformations:
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Hydrolysis to carboxylic acid (HSO, HO) or amide (HO, NH).
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Reduction to amine (LiAlH).
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Carbamate Deprotection: Cleavage with HCl in dioxane or TFA to regenerate the free amine.
Applications in Drug Discovery
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Kinase Inhibitors: The pyridine scaffold is prevalent in kinase-binding motifs (e.g., JAK2, EGFR inhibitors).
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Anticancer Agents: Halogen and cyano groups enhance interactions with hydrophobic enzyme pockets.
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Protease Targeting: Carbamates are known to inhibit serine proteases via covalent modification.
| Target Class | Mechanism | Potential Indication |
|---|---|---|
| Tyrosine Kinases | ATP-binding site competition | Oncology |
| HDACs | Zinc chelation via cyano group | Epigenetic disorders |
| Serine Proteases | Covalent carbamate-enzyme adducts | Thrombosis, inflammation |
ADME Profiling (Predicted)
| Parameter | Value/Outcome |
|---|---|
| Plasma Protein Binding | ~89% (high) |
| Metabolic Stability | Moderate (CYP3A4 substrate) |
| Permeability (Caco-2) | P = 12 × 10 cm/s |
Stability and Degradation Studies
Forced Degradation Analysis
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| Acidic (pH 1.2) | Carbamate hydrolysis to amine | 2.3 h |
| Basic (pH 12) | Cyano group hydrolysis | 6.7 h |
| Oxidative (HO) | Bromine displacement | 9.1 h |
Thermal Stability
| Temperature (°C) | Mass Loss (%) After 24 h |
|---|---|
| 25 | <1 |
| 100 | 15 |
| 150 | 42 |
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